molecular formula C11H10FN3O3 B6362030 1-[2-(4-Fluorophenoxy)ethyl]-4-nitro-1H-pyrazole CAS No. 1240574-28-0

1-[2-(4-Fluorophenoxy)ethyl]-4-nitro-1H-pyrazole

Cat. No.: B6362030
CAS No.: 1240574-28-0
M. Wt: 251.21 g/mol
InChI Key: SZXZCMZMDXBCSC-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenoxy)ethyl]-4-nitro-1H-pyrazole is a synthetic organic compound characterized by the presence of a fluorophenoxy group, an ethyl chain, and a nitro-substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Fluorophenoxy)ethyl]-4-nitro-1H-pyrazole typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where 4-fluorophenol reacts with 2-chloroethylamine to form 2-(4-fluorophenoxy)ethylamine. This intermediate is then subjected to a cyclization reaction with 4-nitro-1H-pyrazole under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity. Techniques like continuous flow synthesis and the use of automated reactors can enhance scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Fluorophenoxy)ethyl]-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[2-(4-Fluorophenoxy)ethyl]-4-nitro-1H-pyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-Fluorophenoxy)ethyl]-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenoxy group enhances the compound’s binding affinity to certain enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Uniqueness: 1-[2-(4-Fluorophenoxy)ethyl]-4-nitro-1H-pyrazole stands out due to its unique combination of a nitro-substituted pyrazole ring and a fluorophenoxyethyl chain. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[2-(4-fluorophenoxy)ethyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O3/c12-9-1-3-11(4-2-9)18-6-5-14-8-10(7-13-14)15(16)17/h1-4,7-8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXZCMZMDXBCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCN2C=C(C=N2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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